![molecular formula C32H21Br B3018080 9-([1,1'-Biphenyl]-4-yl)-10-bromo-2-phenylanthracene CAS No. 1195975-03-1](/img/structure/B3018080.png)

9-([1,1'-Biphenyl]-4-yl)-10-bromo-2-phenylanthracene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

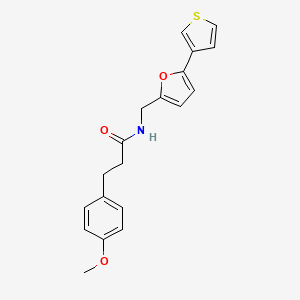

9-([1,1'-Biphenyl]-4-yl)-10-bromo-2-phenylanthracene is a useful research compound. Its molecular formula is C32H21Br and its molecular weight is 485.424. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Photophysical Properties and Photon Upconversion

Anthracene derivatives, including those with biphenyl and phenyl substituents, are investigated for their photophysical characteristics. These compounds are pivotal in the development of materials for organic light-emitting diodes (OLEDs) and photon upconversion systems. A study highlighted the synthesis of anthracenes with phenyl and thiophene substituents, demonstrating their potential in triplet-triplet annihilation upconversion (TTA-UC) systems. This upconversion is essential for improving the efficiency of solar cells and developing new photonic devices (Gray et al., 2015).

Luminescence and Crystal Structures

Biphenyl carbazole derivatives have been synthesized and analyzed for their luminescence properties. These compounds show promising applications in the development of materials for advanced optical devices due to their high thermal stability and distinct luminescence characteristics (Tang et al., 2021).

Organic Light-Emitting Diodes (OLEDs)

Anthracene-based compounds, especially those free from alkyl chains, are explored for their solubility and optical properties, contributing to the advancement of solution-processed OLEDs. These materials facilitate the fabrication of efficient blue-emitting OLEDs, which are crucial for display and lighting technologies (Yun et al., 2016).

Cell Imaging Applications

Derivatives of anthracene, particularly those incorporating thiophene units, have been identified to exhibit aggregation-induced emission (AIE) properties. These materials are useful in biological imaging, offering bright fluorescence for cell labeling and tracking. Their reversible mechanofluorochromic performance also makes them applicable in sensing and imaging technologies (Wang et al., 2020).

Electrochemistry and Spin Resonance

The electrochemical properties of anthracene derivatives are studied for insights into their redox behaviors, which are fundamental for developing electronic and photovoltaic devices. These studies provide a deeper understanding of the electronic structures of such compounds, relevant for molecular electronics (Marcoux et al., 1970).

作用機序

Target of Action

The primary targets of the compound “9-([1,1’-Biphenyl]-4-yl)-10-bromo-2-phenylanthracene”, also known as “10-bromo-2-phenyl-9-(4-phenylphenyl)anthracene”, are currently unknown. This compound is a derivative of anthracene , a polycyclic aromatic hydrocarbon, and its targets could be similar to those of other anthracene derivatives.

Mode of Action

The mode of action of this compound is not well-studied. Given its structural similarity to other anthracene derivatives, it may interact with its targets in a similar manner. Anthracene derivatives are known for their photophysical properties , suggesting that this compound might interact with its targets through light-induced processes.

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown. Anthracene derivatives are often used in organic light-emitting diodes (OLEDs) due to their efficient energy transfer properties . This suggests that the compound might influence energy transfer pathways in its targets.

Pharmacokinetics

Pharmacokinetic studies would provide insights into how the compound is absorbed, distributed, metabolized, and excreted in the body . This information is crucial for understanding the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Given its structural similarity to other anthracene derivatives, it might exhibit similar effects. For instance, some anthracene derivatives are known to exhibit high thermal stability and blue emission with a high quantum yield . .

Action Environment

The action of this compound can be influenced by various environmental factors. It is also soluble in hot non-polar solvents due to its low polarity . These solubility properties suggest that the compound’s action, efficacy, and stability might be influenced by the solvent environment.

Safety and Hazards

Biphenyl can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s also very toxic to aquatic life with long-lasting effects . The safety and hazards of “9-([1,1’-Biphenyl]-4-yl)-10-bromo-2-phenylanthracene” would likely depend on its specific structure and properties.

特性

IUPAC Name |

10-bromo-2-phenyl-9-(4-phenylphenyl)anthracene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H21Br/c33-32-28-14-8-7-13-27(28)31(25-17-15-24(16-18-25)22-9-3-1-4-10-22)30-21-26(19-20-29(30)32)23-11-5-2-6-12-23/h1-21H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGUZRYYKSIYQOV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=C4C=C(C=CC4=C(C5=CC=CC=C53)Br)C6=CC=CC=C6 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H21Br |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

485.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(4-Methoxyphenyl)-4-methyl-2-[(3-methylphenyl)methyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B3018001.png)

![2-(4-fluorophenyl)-6-(hydroxymethyl)-9-methyl-3,5-dihydro-4H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidine-4-thione](/img/structure/B3018002.png)

![1-[(2-Methylpropan-2-yl)oxycarbonylamino]-2,3-dihydro-1H-indene-4-carboxylic acid](/img/structure/B3018013.png)

![(Z)-methyl 2-(1-(3-((3-ethyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate](/img/structure/B3018014.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)cyclohexanecarboxamide](/img/structure/B3018016.png)